5-(3-Aminocarbonylphenyl)-3-methylphenol
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Overview
Description
5-(3-Aminocarbonylphenyl)-3-methylphenol: is an organic compound that features a phenol group substituted with a 3-aminocarbonylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocarbonylphenyl)-3-methylphenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of a phenol derivative, followed by reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods, ensuring consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Aminocarbonylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Aminocarbonylphenyl)-3-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its reactive functional groups .
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its functional groups allow for modifications that enhance the properties of these materials .
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in nucleophilic attacks. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Aminocarbonylphenyl)-4-methylphenol
- 5-(Aminocarbonylphenyl)-2-methylphenol
- 4-(Aminocarbonylphenyl)-3-methylphenol
Comparison: Compared to its similar compounds, 5-(3-Aminocarbonylphenyl)-3-methylphenol is unique due to the specific positioning of its functional groups. This positioning influences its reactivity and interaction with biological targets, making it distinct in its applications and effects .
Properties
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-12(8-13(16)6-9)10-3-2-4-11(7-10)14(15)17/h2-8,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBQKQDPJDJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683811 |
Source
|
Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-65-8 |
Source
|
Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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